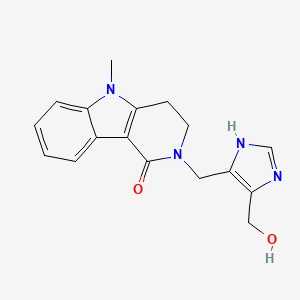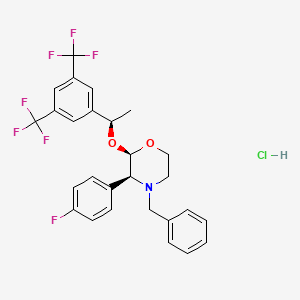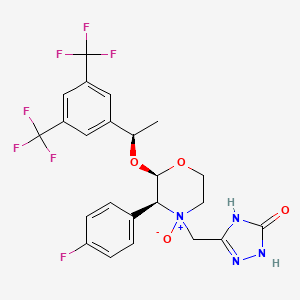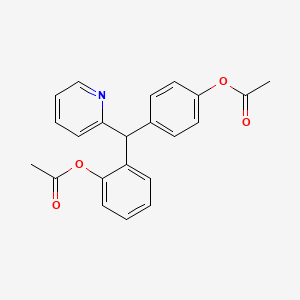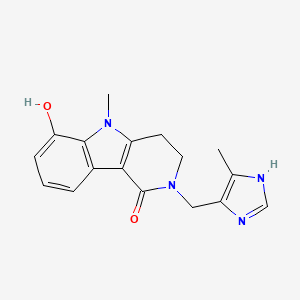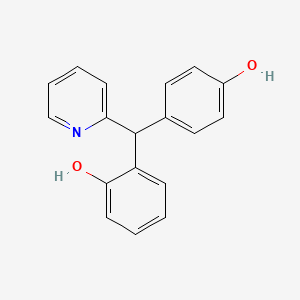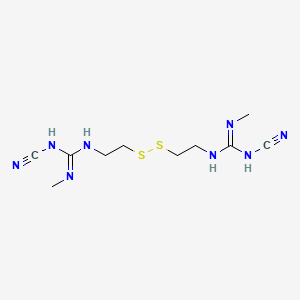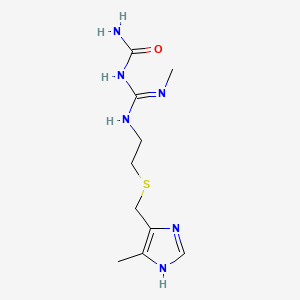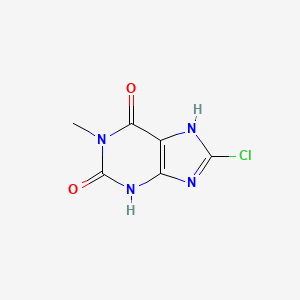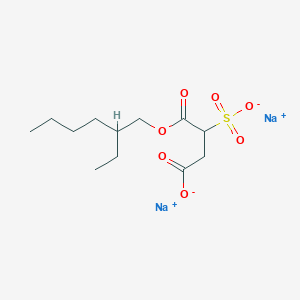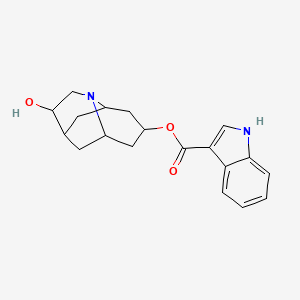
Fingolimod Phosphate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fingolimod Phosphate Hydrochloride is a synthetic compound derived from a fungal metabolite. It was approved by the Food and Drug Administration in September 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis. Fingolimod Phosphate Hydrochloride acts as a sphingosine 1-phosphate receptor modulator, inducing immunomodulation through lymphocyte sequestration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fingolimod Phosphate Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. This intermediate is then phosphorylated to form Fingolimod Phosphate. The final step involves the addition of hydrochloric acid to obtain Fingolimod Phosphate Hydrochloride .
Industrial Production Methods: Industrial production of Fingolimod Phosphate Hydrochloride involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of phosphate buffer, methanol, and acetonitrile as eluents, with UV detection performed at 218 nm .
Chemical Reactions Analysis
Types of Reactions: Fingolimod Phosphate Hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and reduction. The primary metabolic pathway involves phosphorylation by sphingosine kinase to form the active metabolite, Fingolimod Phosphate .
Common Reagents and Conditions:
Phosphorylation: Sphingosine kinase is used as the enzyme for phosphorylation.
Oxidation: Cytochrome P450 4F2 is involved in the oxidation process.
Reduction: Fatty acid-like metabolism is another pathway.
Major Products: The major product formed from these reactions is Fingolimod Phosphate, which is the active metabolite responsible for the compound’s pharmacological effects .
Scientific Research Applications
Fingolimod Phosphate Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.
Biology: Investigated for its effects on lymphocyte sequestration and immune modulation.
Medicine: Primarily used in the treatment of relapsing-remitting multiple sclerosis.
Industry: Utilized in the development of new immunomodulatory therapies.
Mechanism of Action
Fingolimod Phosphate Hydrochloride exerts its effects by binding to sphingosine 1-phosphate receptors 1, 3, 4, and 5. This binding blocks the lymphocytes’ ability to emerge from lymph nodes, thereby reducing the number of lymphocytes available to the central nervous system. This reduction in lymphocytes leads to decreased central inflammation .
Comparison with Similar Compounds
Natalizumab: Another immunomodulatory drug used in the treatment of multiple sclerosis.
Teriflunomide: An immunomodulatory agent that inhibits pyrimidine synthesis.
Dimethyl Fumarate: Used for its anti-inflammatory and immunomodulatory properties.
Uniqueness: Fingolimod Phosphate Hydrochloride is unique in its mechanism of action as a sphingosine 1-phosphate receptor modulator. Unlike other similar compounds, it induces lymphocyte sequestration, which significantly reduces the number of circulating lymphocytes and thereby decreases inflammation in the central nervous system .
Properties
CAS No. |
1348803-59-7 |
|---|---|
Molecular Formula |
C19H34NO5P. HCl |
Molecular Weight |
387.46 36.46 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
rac FTY720 Phosphate; 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate) hydrochloride; 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
